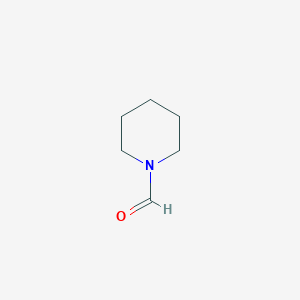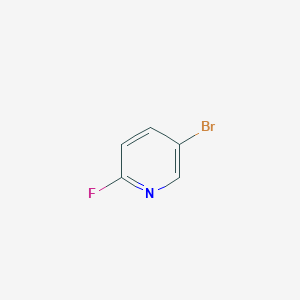
2-((3-(Trifluoromethyl)phenyl)amino)-1H-purin-6(9H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N(2)-(3-Trifluoromethylphenyl)guanine is a synthetic compound that belongs to the class of guanine derivatives. Guanine is one of the four main nucleobases found in the nucleic acids DNA and RNA. The addition of a trifluoromethylphenyl group to the guanine molecule enhances its chemical properties, making it a valuable compound for various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N(2)-(3-Trifluoromethylphenyl)guanine typically involves the selective functionalization of the N2 position of guanine. One common method is reductive amination, where guanine is reacted with 3-trifluoromethylbenzaldehyde in the presence of a reducing agent such as sodium cyanoborohydride . This reaction selectively modifies the N2-amine of guanine, leaving other nucleobases unaffected.
Industrial Production Methods
Industrial production of N(2)-(3-Trifluoromethylphenyl)guanine may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
N(2)-(3-Trifluoromethylphenyl)guanine can undergo various chemical reactions, including:
Nucleophilic substitution: The trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The compound can be hydrolyzed to yield guanine and 3-trifluoromethylphenylamine.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted guanine derivatives, while oxidation and reduction can produce different oxidation states of the compound .
科学的研究の応用
N(2)-(3-Trifluoromethylphenyl)guanine has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of N(2)-(3-Trifluoromethylphenyl)guanine involves its interaction with specific molecular targets, such as riboswitches in bacterial RNA . The compound binds to the riboswitch with high affinity, disrupting its normal function and leading to the regulation of gene expression . This interaction can inhibit bacterial growth, making it a potential antimicrobial agent .
類似化合物との比較
N(2)-(3-Trifluoromethylphenyl)guanine can be compared to other guanine derivatives, such as:
N(2)-acetylguanine: Similar in structure but with an acetyl group instead of a trifluoromethylphenyl group.
N(2)-phenoxyacetyl guanine: Another derivative with a phenoxyacetyl group.
N(2)-isobutyrylguanine: Contains an isobutyryl group.
These compounds share similar chemical properties but differ in their specific interactions and applications. N(2)-(3-Trifluoromethylphenyl)guanine is unique due to its trifluoromethylphenyl group, which enhances its binding affinity and specificity for certain molecular targets .
特性
CAS番号 |
123994-68-3 |
|---|---|
分子式 |
C12H8F3N5O |
分子量 |
295.22 g/mol |
IUPAC名 |
2-[3-(trifluoromethyl)anilino]-1,7-dihydropurin-6-one |
InChI |
InChI=1S/C12H8F3N5O/c13-12(14,15)6-2-1-3-7(4-6)18-11-19-9-8(10(21)20-11)16-5-17-9/h1-5H,(H3,16,17,18,19,20,21) |
InChIキー |
IOWPKEYIXBBDOQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)NC2=NC3=C(C(=O)N2)NC=N3)C(F)(F)F |
異性体SMILES |
C1=CC(=CC(=C1)NC2=NC(=O)C3=C(N2)N=CN3)C(F)(F)F |
正規SMILES |
C1=CC(=CC(=C1)NC2=NC3=C(C(=O)N2)NC=N3)C(F)(F)F |
同義語 |
N(2)-(3-trifluoromethylphenyl)guanine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-Difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 2-methylpropanoate](/img/structure/B45022.png)

![4-Methyl-1-(propan-2-yl)bicyclo[3.1.0]hexan-6-one](/img/structure/B45025.png)
![Ethanone, 1-(3-oxatricyclo[3.2.1.02,4]oct-6-yl)-, (1alpha,2beta,4beta,5alpha,6beta)-(9CI)](/img/structure/B45031.png)
![9-Borabicyclo[3.3.1]nonane,9-[(1-methylethyl)thio]-](/img/structure/B45033.png)
![2-{[4-(Hydroxymethyl)phenoxy]methyl}oxirane](/img/structure/B45037.png)




![5-Iodo-2-methyl-1H-benzo[D]imidazole](/img/structure/B45045.png)


